Cas no 285979-80-8 (Estrone sulfate-d)

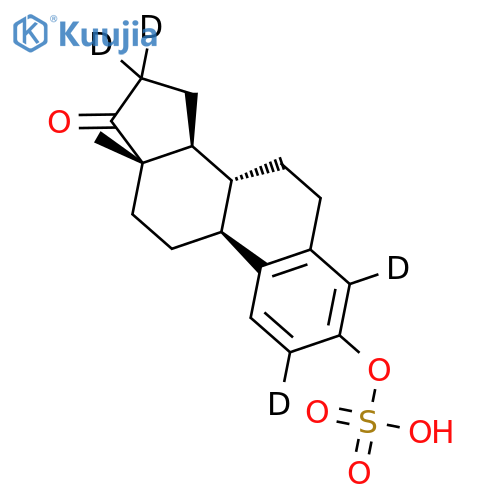

Estrone sulfate-d structure

商品名:Estrone sulfate-d

CAS番号:285979-80-8

MF:C18H22O5S

メガワット:354.453931331635

MDL:MFCD01317421

CID:915131

PubChem ID:24874453

Estrone sulfate-d 化学的及び物理的性質

名前と識別子

-

- estrone-2,4,16,16-d4 3-sulfate

- sodium,[(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] sulfate

- Estrone-2,4,16,16-d4 3-sulfate sodium salt

- Estrone sulfate-d

- Estrone-d4 3-Sulfate Sodium Salt

- [(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

- D98732

- 285979-80-8

-

- MDL: MFCD01317421

- インチ: InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,18+/m1/s1/i3D,7D2,10D

- InChIKey: VUCAHVBMSFIGAI-IGBMKMNFSA-M

- ほほえんだ: CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

計算された属性

- せいみつぶんしりょう: 354.14400

- どういたいしつりょう: 354.14390196g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 2

- 複雑さ: 630

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 89Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 固体。

- ゆうかいてん: 300 °C (lit.)

- PSA: 89.05000

- LogP: 4.37420

- ようかいせい: まだ確定していません。

Estrone sulfate-d セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H315-H319-H335-H350-H360

- 警告文: P201-P261-P305+P351+P338-P308+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 45-60-61-36/37/38

- セキュリティの説明: 53-26-45

-

危険物標識:

Estrone sulfate-d 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | D98732-0.1/G |

ESTRONE-D4 3-SULFATE SODIUM SALT |

285979-80-8 | 95% | 0.1/G |

$723 | 2022-03-28 | |

| MedChemExpress | HY-113293BS1-5mg |

Estrone sulfate-d |

285979-80-8 | ≥99.0% | 5mg |

¥2000 | 2024-04-18 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 524956-100MG |

Estrone sulfate-d |

285979-80-8 | contains 35% | 100mg |

¥24372.5 | 2023-12-05 | |

| AstaTech | D98732-100/mg |

ESTRONE-D4 3-SULFATE SODIUM SALT |

285979-80-8 | 95% | 100mg |

$912 | 2023-09-19 | |

| Key Organics Ltd | MS-26113-1mg |

Estrone sulfate-d4 (sodium) |

285979-80-8 | >90% | 1mg |

£122.55 | 2025-02-09 | |

| Key Organics Ltd | MS-26113-5mg |

Estrone sulfate-d4 (sodium) |

285979-80-8 | >90% | 5mg |

£349.91 | 2025-02-09 | |

| TRC | E889071-2mg |

Sodium Estrone-2,4,16,16-d4 Sulfate (Stabilized with TRIS, 50% w/w) |

285979-80-8 | 2mg |

$ 75.00 | 2023-09-07 | ||

| TRC | E889071-1mg |

Sodium Estrone-2,4,16,16-d4 Sulfate (Stabilized with TRIS, 50% w/w) |

285979-80-8 | 1mg |

$ 57.00 | 2023-09-07 | ||

| MedChemExpress | HY-113293BS1-1mg |

Estrone sulfate-d |

285979-80-8 | ≥99.0% | 1mg |

¥550 | 2024-04-18 | |

| TRC | E889071-10mg |

Sodium Estrone-2,4,16,16-d4 Sulfate (Stabilized with TRIS, 50% w/w) |

285979-80-8 | 10mg |

$ 187.00 | 2023-09-07 |

Estrone sulfate-d 関連文献

-

1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

285979-80-8 (Estrone sulfate-d) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 249916-07-2(Borreriagenin)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:285979-80-8)Estrone sulfate-d

清らかである:99%/99%

はかる:5mg/10mg

価格 ($):169.0/276.0